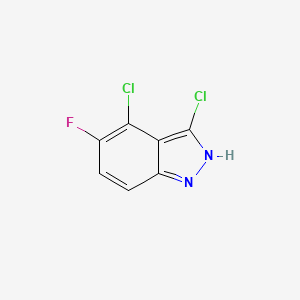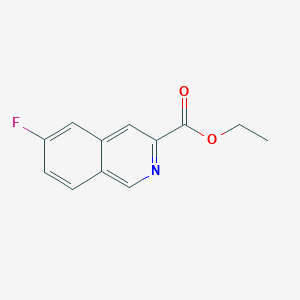![molecular formula C12H11F3O B13678055 1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678055.png)
1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzoannulene structure. The trifluoromethyl group, denoted as -CF₃, is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecules to which it is attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the introduction of the trifluoromethyl group into the benzoannulene framework. One common method involves the reaction of a suitable benzoannulene precursor with trifluoromethylating agents under controlled conditions. For instance, the reaction of 3-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one with trifluoromethylating reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the process. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired product on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH₄) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl ketones: Compounds like trifluoromethyl ketones share the trifluoromethyl group and exhibit similar chemical properties.
Trifluoromethylated aromatics: These compounds also contain the trifluoromethyl group and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific benzoannulene structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C12H11F3O |
|---|---|
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
1-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)10-6-3-5-9-8(10)4-1-2-7-11(9)16/h3,5-6H,1-2,4,7H2 |
InChI-Schlüssel |
XKHNCLGPDHSXDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C2=C(C1)C(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677972.png)
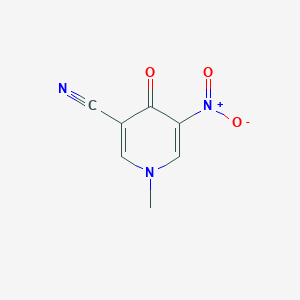
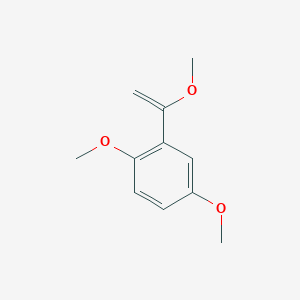
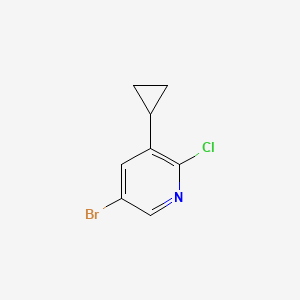
![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)
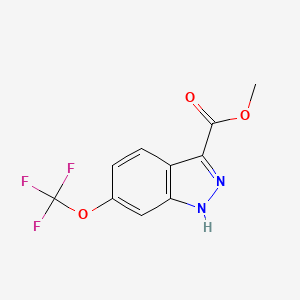
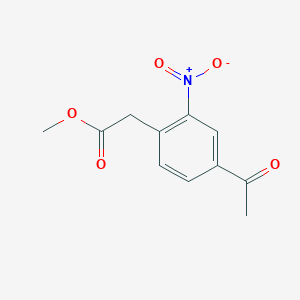
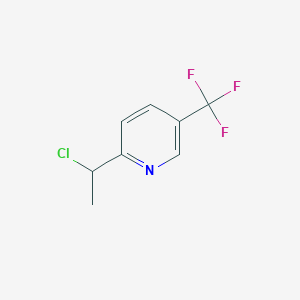
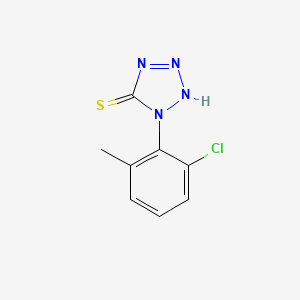
![6-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13678035.png)
